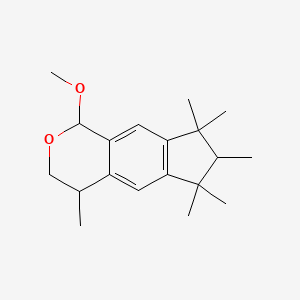

rac Galaxolidone Lactol Methyl Ether

Description

rac Galaxolidone Lactol Methyl Ether (CAS 946845-16-5) is a synthetic derivative of the fungal metabolite rac Galaxolidone Lactol, which originates from the polycyclic musk Galaxolide (CAS 1222-05-5). Structurally, it is characterized by the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.42 g/mol . This compound serves primarily as an intermediate in organic synthesis and as a drug impurity, with applications restricted to industrial and research settings due to its non-edible and non-pharmaceutical nature . Its parent compound, Galaxolide, is widely used in perfumes, cosmetics, detergents, and personal care products due to its musk-like fragrance .

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-methoxy-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

InChI |

InChI=1S/C19H28O2/c1-11-10-21-17(20-7)14-9-16-15(8-13(11)14)18(3,4)12(2)19(16,5)6/h8-9,11-12,17H,10H2,1-7H3 |

InChI Key |

SEYSDJCDXRDIPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of rac Galaxolidone Lactol Methyl Ether involves several steps. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is preferred due to its efficiency and high yield. Industrial production methods often involve the use of homogeneous catalysts to facilitate the etherification process .

Chemical Reactions Analysis

rac Galaxolidone Lactol Methyl Ether undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl_2, Br_2) and nucleophiles (OH^-, CN^-).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac Galaxolidone Lactol Methyl Ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of certain enzymes and receptors, leading to various biological responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between rac Galaxolidone Lactol Methyl Ether and its structural analogues:

Reactivity and Stereochemical Behavior

- Lactol vs. Methyl Ether Reactivity : Unprotected lactols (e.g., rac Galaxolidone Lactol) are susceptible to dehydration and require acid-stable protecting groups for stabilization. For instance, methylation of the lactol hydroxyl group prevents undesired side reactions, as demonstrated in the synthesis of this compound .

- Stereoselectivity in Reactions : Studies on lactol derivatives reveal that etherification significantly alters reaction outcomes. For example, lactols tend to form (Z)-alkenes in dichloromethane, whereas their methyl ether counterparts favor (E)-alkenes under similar conditions. This stereochemical divergence highlights the role of ether protection in controlling product geometry .

Biological Activity

Rac Galaxolidone Lactol Methyl Ether, a synthetic compound derived from galaxolidone, is primarily known for its applications in the fragrance industry. However, recent studies have begun to explore its biological activities, particularly in the areas of anti-inflammatory and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a lactol functional group. This structural feature is crucial for its biological activity.

- Chemical Formula : C₁₃H₁₈O₃

- Molecular Weight : 226.28 g/mol

1. Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress within biological systems. Studies have indicated that this compound exhibits significant antioxidant properties.

- Mechanism : The compound reduces intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Comparison with Other Compounds : In comparative studies, this compound demonstrated superior antioxidant activity compared to other phenylpropanoids like p-coumaryl alcohol-γ-O-methyl ether (CAME) and p-coumaryl diacetate (CDA) .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Reduces ROS generation |

| p-Coumaryl alcohol-γ-O-methyl ether | 15 | Reduces ROS generation |

| p-Coumaryl diacetate | 20 | Induces apoptosis in CD4+ Th cells |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various in vitro studies.

- Cytokine Production : The compound has been shown to selectively suppress the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) in activated CD4+ T cells.

- Mechanism : This suppression is mediated through the downregulation of transcription factors like T-bet, which are crucial for cytokine gene expression .

Study 1: Antioxidant Effects on CD4+ T Cells

A study conducted on mouse CD4+ T cells demonstrated that this compound significantly reduced ROS levels upon stimulation with T cell receptor antibodies. The results indicated a marked decrease in inflammatory responses linked to oxidative stress.

- Findings : The treatment led to a 40% reduction in ROS levels compared to control groups.

Study 2: Modulation of Cytokine Production

In another investigation, this compound was tested for its effects on cytokine production in T helper cells.

Q & A

Q. What advanced separation techniques improve purification of this compound from by-products?

- Methodological Answer : Simulated moving bed (SMB) chromatography achieves high-purity separation (>99%) of diastereomers. Alternatively, membrane-based nanofiltration (MWCO 300–500 Da) removes low-molecular-weight impurities. Optimize solvent systems (e.g., heptane/ethyl acetate gradients) via Hansen solubility parameter modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.